Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a ureido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl group and the ureido linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the thiazole ring can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 4-Methyl-2-(4-(trifluoromethyl)phenyl)-1,3-thiazole-5-carbaldehyde
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications.
Biological Activity
Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H11F4N2O2S
- Molecular Weight : 333.30 g/mol
- CAS Number : 175277-03-9
- IUPAC Name : Ethyl 4-methyl-2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate
-
Inhibition of Carbonic Anhydrase :
This compound has been studied for its inhibitory effects on human carbonic anhydrase (hCA), an enzyme critical for various physiological processes. Inhibitors of hCA are valuable in treating conditions like glaucoma and epilepsy . -
Anticancer Activity :
Recent studies have indicated that thiazole derivatives exhibit anticancer properties by inhibiting specific cancer-related pathways. For instance, a related thiazole compound was shown to inhibit SIRT2, a protein associated with cancer progression, leading to increased cell death in cancer cell lines . The compound's ability to induce apoptosis in cancer cells could be linked to its structural features, such as the trifluoromethyl group enhancing lipophilicity and cellular uptake. -
Antimicrobial Effects :
Thiazole derivatives have demonstrated antimicrobial activity against various pathogens. Compounds similar to this compound were evaluated against bacteria such as Staphylococcus aureus and Escherichia coli, showing moderate antimicrobial properties with minimum inhibitory concentrations (MICs) around 250 μg/mL .
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
Carbonic Anhydrase Inhibition | Inhibition of hCA II | |
Anticancer | SIRT2 inhibition leading to apoptosis | |
Antimicrobial | Activity against Gram-positive bacteria |
Detailed Research Findings
-
Carbonic Anhydrase Inhibitors :
The compound's structure allows it to bind effectively to the zinc ion in the active site of hCA II, which is essential for its catalytic function. The presence of the urea moiety contributes significantly to this binding affinity, making it a promising candidate for further development as a therapeutic agent . -
Anticancer Studies :
In vitro studies demonstrated that derivatives similar to this compound could significantly reduce cell viability in cancer cell lines at concentrations as low as 5 μM after 48 hours of treatment. The mechanism was linked to the compound's ability to inhibit SIRT2, leading to increased acetylation of α-tubulin, a marker for effective inhibition . -
Antimicrobial Testing :
The compound exhibited varying degrees of antimicrobial activity across different strains, with notable efficacy against Staphylococcus aureus. The testing involved determining MIC values and assessing the bactericidal effects through time-kill studies, which confirmed its potential as an antimicrobial agent .
Properties
IUPAC Name |
ethyl 4-methyl-2-[[2-(trifluoromethyl)phenyl]carbamoylamino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c1-3-24-12(22)11-8(2)19-14(25-11)21-13(23)20-10-7-5-4-6-9(10)15(16,17)18/h4-7H,3H2,1-2H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKSPOJEARHRFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CC=C2C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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